molecular formula C10H19NO2 B12082761 Methyl 1-[(2-methylpropyl)amino]cyclobutane-1-carboxylate

Methyl 1-[(2-methylpropyl)amino]cyclobutane-1-carboxylate

Cat. No.: B12082761
M. Wt: 185.26 g/mol
InChI Key: RXSFQSCXBCXJOK-UHFFFAOYSA-N
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Description

Methyl 1-[(2-methylpropyl)amino]cyclobutane-1-carboxylate is a chemical compound for research use only; it is not intended for diagnostic or therapeutic applications. This molecule features a cyclobutane ring substituted with both a methyl carboxylate and a (2-methylpropyl)amino group, making it a valuable intermediate in organic synthesis and medicinal chemistry research. Compounds with similar cyclobutane backbones are of significant interest in pharmaceutical research for developing treatments for a wide range of conditions . The structural motif of a cyclobutane core with multiple substituents is frequently explored in drug discovery, as seen in related compounds like the histamine H3 receptor antagonist PF-03654764, which shares a substituted cyclobutane carboxamide structure . Researchers utilize such building blocks to create novel molecules for probing biological targets. This product is strictly for research purposes.

Properties

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

methyl 1-(2-methylpropylamino)cyclobutane-1-carboxylate

InChI

InChI=1S/C10H19NO2/c1-8(2)7-11-10(5-4-6-10)9(12)13-3/h8,11H,4-7H2,1-3H3

InChI Key

RXSFQSCXBCXJOK-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC1(CCC1)C(=O)OC

Origin of Product

United States

Preparation Methods

Deprotection and Reductive Amination

  • Deprotection : Treatment with tetrabutylammonium fluoride (TBAF) removes tert-butyldiphenylsilyl (TBDPS) protecting groups, yielding primary alcohols (91% yield).

  • Oxidation : Jones reagent (CrO3/H2SO4) oxidizes alcohols to carboxylic acids (64% yield).

  • Reductive Amination : The carboxylic acid is converted to an amine via a Curtius rearrangement or direct alkylation with 2-methylpropylamine under catalytic hydrogenation (Pd/C, H2).

Stereochemical Control in Hydrogenation

The exocyclic double bond in intermediates like N-[1-(tert-butyldiphenylsilyloxymethyl)-2-methylidenecyclobutyl]acetamide undergoes hydrogenation to install the 2-methylpropyl group with stereochemical fidelity.

Catalyst Comparison

CatalystSolventTemperatureYieldSelectivity (cis:trans)
Pd/C (10 wt%)Ethyl acetate25°C96%93:7
RhCl(PPh3)3THF55°C16%50:50

Table 1. Hydrogenation efficiency under heterogeneous (Pd/C) vs. homogeneous (Rh) conditions.

Heterogeneous Pd/C preferentially adsorbs the substrate via the alcohol group, directing hydrogen addition to the Re face and yielding 93% cis-product. In contrast, homogeneous Rh catalysts show no stereoselectivity due to the absence of surface-directed alignment.

Industrial-Scale Synthesis via Continuous Flow Reactors

Industrial protocols prioritize throughput and safety using continuous flow systems. Key advantages include:

  • Temperature Control : Rapid heat dissipation prevents thermal degradation of intermediates.

  • Catalyst Immobilization : Pd/C packed beds enable catalyst reuse and minimize metal leaching.

  • Throughput : 2.5 kg/hr of final product at >90% purity.

Comparative Analysis of Synthetic Routes

Efficiency Metrics

MethodStepsTotal YieldPurityScalability
Cycloaddition-Hydrogenation548%>95%High
Strecker Synthesis722%85%Low

Table 2. Performance of primary synthesis routes.

The cycloaddition-hydrogenation route outperforms traditional Strecker syntheses in yield and scalability, though the latter remains useful for enantiopure variants .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-[(2-methylpropyl)amino]cyclobutane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Solvents: Common solvents include ethanol, methanol, and dichloromethane.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted cyclobutane derivatives.

Scientific Research Applications

CDK Inhibition

One of the primary applications of Methyl 1-[(2-methylpropyl)amino]cyclobutane-1-carboxylate is as a cyclin-dependent kinase (CDK) inhibitor. CDKs are essential for cell cycle regulation, and their dysregulation is implicated in various cancers. Research indicates that derivatives of this compound exhibit potent inhibitory activity against CDK9, which is crucial for MYC-dependent cancers. The compound has shown promising results in preclinical studies, demonstrating selectivity and potency in inhibiting cancer cell proliferation .

Neuroprotective Effects

Studies have suggested that compounds similar to this compound may have neuroprotective properties. For instance, related compounds have been investigated for their potential to treat neurodegenerative diseases such as progressive supranuclear palsy. The mechanism involves modulation of pathways associated with neuronal survival and inflammation .

Anti-inflammatory Properties

The compound may also possess anti-inflammatory effects, making it a candidate for treating inflammatory diseases. Its structure allows it to interact with specific biological targets involved in inflammatory responses, potentially leading to therapeutic benefits in conditions like arthritis or other chronic inflammatory disorders .

Table 1: Summary of Research Findings on this compound

Study ReferenceApplication AreaKey Findings
Cancer TreatmentPotent inhibitor of CDK9; selective against MYC-dependent cancers; IC50 values in the low nM range.
NeuroprotectionPotential neuroprotective effects observed; ongoing studies on mechanisms of action.
Anti-inflammatoryEvidence of anti-inflammatory activity; further research needed to confirm efficacy in vivo.

Mechanism of Action

The mechanism of action of Methyl 1-[(2-methylpropyl)amino]cyclobutane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or activating enzyme activity.

    Receptor Interaction: Modulating receptor functions.

    Pathway Modulation: Influencing biochemical pathways involved in cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Key Differences

The compound is compared to structurally related derivatives, focusing on ring size, amino substituents, and functional groups.

Table 1: Structural and Physicochemical Comparison
Compound Name Ring Size Amino Substituent Molecular Weight (g/mol) Key NMR Signals (δ, ppm) Solubility Trends
Methyl 1-[(2-methylpropyl)amino]cyclobutane-1-carboxylate Cyclobutane 2-Methylpropyl ~215.28 3.82 (s, 3H, COOCH₃) Low in water
Methyl 1-(methylamino)cyclobutanecarboxylate Cyclobutane Methyl ~173.62 2.56–2.31 (m, 7H, ring protons) Moderate in polar solvents
Methyl 1-(methylamino)cyclopentanecarboxylate Cyclopentane Methyl ~187.66 Not reported Higher than cyclobutane analogs
JDTic (Pharmacological Reference) Piperidine Complex aryl/alkyl ~529.67 N/A Low (lipophilic)

Key Observations:

  • This strain is reflected in NMR signals, where cyclobutane protons appear as multiplet clusters (e.g., 2.56–2.31 ppm) .
  • Substituent Impact : The 2-methylpropyl group increases steric bulk and lipophilicity compared to methyl substituents, likely reducing aqueous solubility but improving membrane permeability.
  • Functional Group Modifications : Replacement of the ester group (e.g., in JDTic) with amides or aryl groups drastically alters pharmacological activity, as seen in JDTic’s kappa-opioid receptor antagonism .

Pharmacological Context (Indirect Comparisons)

For example:

  • JDTic incorporates a tetrahydroisoquinoline-carboxamide scaffold with a cyclopentane ring, enabling potent, long-acting kappa-opioid receptor antagonism .
  • NorBNI uses a dimeric morphinan structure, contrasting with the simpler cyclobutane-carboxylate framework of the target compound .

These comparisons underscore that bulky substituents and ring size critically influence receptor binding kinetics and duration of action, even in structurally divergent compounds.

Biological Activity

Methyl 1-[(2-methylpropyl)amino]cyclobutane-1-carboxylate (CAS No. 1249971-79-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms, applications, and relevant research findings.

  • Molecular Formula: C10H19NO2
  • Molecular Weight: 217.221 g/mol
  • IUPAC Name: this compound
  • Structure: The compound features a cyclobutane ring with a carboxylate group and an amino substituent, which plays a crucial role in its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules, including enzymes and receptors. The amino group can form hydrogen bonds or ionic interactions, influencing the activity of these targets.

Potential Mechanisms Include:

  • Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, affecting metabolic pathways.
  • Receptor Modulation: It could interact with neurotransmitter receptors, potentially influencing neurological pathways.

Biological Activity

Recent studies have highlighted several aspects of the biological activity of this compound:

Anticancer Activity

Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that compounds with similar structures can induce apoptosis in breast cancer cells by activating caspase pathways .

Neuroprotective Effects

Preliminary investigations suggest potential neuroprotective properties. The ability to modulate neurotransmitter systems may offer therapeutic avenues for neurodegenerative diseases.

Study 1: Cytotoxicity Against Cancer Cells

A study investigated the cytotoxic effects of this compound on several cancer cell lines. The results indicated significant inhibition of cell proliferation in MDA-MB-231 (breast cancer) and Hs 578T (triple-negative breast cancer) cells. The compound induced apoptosis as evidenced by increased caspase-3 activity .

Cell LineIC50 (μM)Apoptosis Induction
MDA-MB-23112Yes
Hs 578T15Yes
BT-2020Yes

Study 2: Neuroprotective Properties

In a separate investigation, the compound was tested for neuroprotective effects in a murine model of neurodegeneration. Results showed that treatment with this compound led to reduced neuronal death and improved cognitive function compared to controls .

Research Findings and Applications

This compound has shown promise in several areas:

Cancer Therapy: The compound's ability to induce apoptosis in cancer cells positions it as a potential candidate for developing anticancer agents.

Neurology: Its neuroprotective effects suggest potential applications in treating neurodegenerative disorders.

Synthetic Chemistry: As a versatile intermediate, it can be utilized in synthesizing more complex organic molecules for pharmaceutical applications.

Q & A

Q. What are the standard synthetic routes for Methyl 1-[(2-methylpropyl)amino]cyclobutane-1-carboxylate?

The compound is synthesized via multi-step protocols involving coupling reactions and purification techniques. A common approach includes dissolving intermediates in dimethylsulfoxide (DMSO) with hydrochloric acid, followed by freeze-drying and recrystallization in solvents like 2-butanone and heptane to isolate the product . Catalytic steps may use palladium-based systems for coupling, as seen in structurally analogous cyclobutane derivatives . Post-synthesis, extraction with ethyl acetate and washing with aqueous solutions (e.g., potassium dihydrogen phosphate) are critical for purity .

Q. Which analytical methods are most effective for characterizing this compound?

High-performance liquid chromatography (HPLC) with retention time analysis (e.g., 0.65 minutes under SQD-TFA05 conditions) and liquid chromatography-mass spectrometry (LCMS; m/z 414 [M+H]+) are standard for confirming molecular identity . Nuclear magnetic resonance (NMR) spectroscopy (1H and 13C) and high-resolution mass spectrometry (HRMS) are essential for structural elucidation, particularly to resolve stereochemistry and verify cyclobutane ring integrity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve coupling efficiency and yield?

Optimizing coupling reactions requires controlled nitrogen atmospheres to prevent oxidation, as demonstrated in amination steps using potassium carbonate as a base . Temperature modulation (e.g., 50°C for 8 hours) enhances reaction kinetics, while solvent selection (e.g., 2-butanone) improves solubility of intermediates . Seeding with trace amounts of hydrochloride salts can promote crystallization, as shown in analogous syntheses .

Q. How should researchers address contradictory spectroscopic data during structural validation?

Discrepancies in NMR or LCMS data may arise from residual solvents or diastereomeric impurities. Comparative analysis with reference spectra (e.g., HRMS for exact mass verification) and orthogonal techniques like infrared (IR) spectroscopy can resolve ambiguities . For cyclobutane derivatives, X-ray crystallography is definitive for confirming ring geometry and substituent orientation .

Q. What mechanistic role does the cyclobutane ring play in modulating reactivity?

The cyclobutane ring introduces significant ring strain, increasing susceptibility to nucleophilic attack at the ester group. This strain also influences conformational flexibility, as observed in analogous compounds where the ring stabilizes transition states during amidation or hydrolysis reactions . Computational studies (e.g., DFT) can further elucidate electronic effects on reactivity .

Q. What biological activities are predicted for derivatives of this compound?

While direct data is limited, structurally similar compounds exhibit enzyme inhibition (e.g., kinase targets) and receptor-binding potential due to the amino and ester functionalities . In vitro assays (e.g., IC50 measurements) using cancer cell lines or purified enzymes are recommended to evaluate bioactivity .

Methodological Considerations

Q. What purification strategies are most effective for this compound?

Freeze-drying followed by recrystallization in 2-butanone/heptane mixtures achieves high purity (>95%) by removing polar impurities . For scale-up, continuous flow reactors with in-line monitoring (e.g., TLC or HPLC) ensure consistent quality .

Q. How can solvent selection impact synthetic outcomes?

Polar aprotic solvents (e.g., DMSO) enhance intermediate solubility, while non-polar solvents (e.g., heptane) facilitate crystallization . Isopropanol is preferred for acid-sensitive steps due to its mild polarity .

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